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Abstract

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical
transcriptional co-activators involved in a myriad of cellular processes, including cell cycle
progression, differentiation, and DNA repair. Their dysregulation is implicated in various
diseases, most notably cancer, making them attractive therapeutic targets. PU141 is a
pyridoisothiazolone-derived small molecule identified as a potent and selective inhibitor of the
catalytic HAT activity of p300 and CBP. This document provides a comprehensive technical
overview of PU141, summarizing its mechanism of action, quantitative inhibitory data, relevant
experimental protocols, and its impact on key signaling pathways.

Introduction to p300/CBP and the Role of PU141

The paralogous proteins p300 and CBP function as master regulators of gene expression.[1]
They act as scaffolds, interacting with over 400 proteins, and as enzymes that catalyze the
transfer of acetyl groups from acetyl-CoA to the lysine residues of histones and other non-
histone proteins.[2] This acetylation neutralizes the positive charge of lysine, relaxing the
chromatin structure and facilitating the access of transcriptional machinery to DNA, thereby
promoting gene expression.[1][3]

Given their central role, the development of selective inhibitors for p300/CBP has been a
significant goal in drug discovery.[4] PU141 has emerged as a selective, cell-permeable
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inhibitor of p300/CBP.[5] It belongs to the pyridoisothiazolone class of HAT inhibitors and has
demonstrated anti-proliferative and anti-tumor activity in various cancer models.[5][6] PU141

exerts its effects by directly inhibiting the HAT domain, leading to histone hypoacetylation and
the subsequent repression of p300/CBP target genes.[5]

Mechanism of Action

PU141 selectively targets the catalytic HAT domain of p300 and CBP. In silico studies,
including molecular docking and molecular dynamics simulations, suggest that PU141
establishes stable interactions within the active site of the p300 HAT enzyme.[7] This binding is
predicted to be of high affinity, with a calculated binding free energy of -20.62 kcal/mol, which is
more favorable than that of a related compound, PU139 (-17.67 kcal/mol).[7] By occupying the
active site, PU141 prevents the binding of substrates (histones and acetyl-CoA), thereby
inhibiting the acetylation of key lysine residues on histone tails. The primary downstream effect
Is the induction of cellular histone hypoacetylation, which results in chromatin condensation
and transcriptional repression of genes crucial for neoplastic cell growth.[5]
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Figure 1: PU141 inhibits the p300/CBP HAT domain, preventing histone acetylation.
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Quantitative Data: In Vitro Anti-Proliferative Activity

PU141 demonstrates potent anti-proliferative effects across a range of human cancer cell lines.

The growth inhibition is typically observed at micromolar concentrations. The half-maximal

growth inhibition (G150) values for PU141 in various cell lines are summarized below.

Cell Line Cancer Type GI50 (uM) Reference
SK-N-SH Neuroblastoma 0.48 [8]
Epidermoid )

A431 ) Micromolar [5]
Carcinoma
Alveolar Basal

A549 Epithelial Micromolar [5]
Adenocarcinoma

A2780 Ovarian Carcinoma Micromolar [5]
Epithelial Colon )

HCT116 ) Micromolar [5]
Carcinoma
Hepatocellular )

HepG2 ) Micromolar [5]
Carcinoma

MCF7 Breast Carcinoma Micromolar [5]
Colon ]

Sw480 ) Micromolar [5]
Adenocarcinoma
Glioblastoma- )

U-87MG Micromolar [5]

Astrocytoma

Note: "Micromolar” indicates that the source specifies growth inhibition at these concentrations

without providing a precise G150 value. The neuroblastoma cell line SK-N-SH shows the

highest reported sensitivity to PU141.[5]

Experimental Protocols

Cell Growth Inhibition Assay (GI50 Determination)
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This protocol outlines a general method for determining the anti-proliferative effects of PU141
on cancer cell lines.

o Cell Plating: Seed cells in 96-well microplates at a density of 5,000-10,000 cells per well and
allow them to adhere overnight in a humidified incubator (37°C, 5% CQO2).

e Compound Preparation: Prepare a stock solution of PU141 in DMSO. Create a series of
dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

o Treatment: Replace the medium in the wells with the medium containing various
concentrations of PU141. Include a vehicle control (DMSO) and an untreated control.

 Incubation: Incubate the plates for a period of 48 to 72 hours.

 Viability Assessment: Assess cell viability using a standard method such as the
Sulforhodamine B (SRB), MTT, or resazurin assay.

o Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the
percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of
inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal
dose-response curve to determine the GI50 value.

Western Blot Analysis of Histone Acetylation

This protocol is used to measure the effect of PU141 on cellular histone acetylation levels.

o Cell Treatment: Plate cells (e.g., SK-N-SH or HCT116) and treat with PU141 (e.g., 25 uM) for
a specified time (e.g., 24 hours). To observe changes against a hyperacetylated background,
cells can be co-treated with a histone deacetylase (HDAC) inhibitor like SAHA.[5]

» Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or
a commercial Kit.

o Protein Quantification: Determine the protein concentration of the histone extracts using a
BCA or Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-
polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated
histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total
Histone H3).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system. Quantify band intensity to determine the relative change in histone
acetylation.

Western Blot Workflow for Histone Acetylation
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Figure 2: Experimental workflow for analyzing PU141's effect on histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol describes an animal study to evaluate the anti-tumor efficacy of PU141.

e Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into
the flank of immunocompromised mice (e.g., nude mice).

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).

e Randomization and Treatment: Randomize mice into treatment and control groups.
Administer PU141 intraperitoneally (e.g., 25 mg/kg daily) for a specified duration (e.g., 24
days).[5] The control group receives a vehicle solution.
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» Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly
throughout the study.

» Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and
weigh them. Compare the average tumor volume and weight between the PU141-treated
and control groups to determine anti-tumor efficacy. A 19% reduction in tumor volume was
observed in one such study.[5]

Impact on p300/CBP-Mediated Signaling Pathways

p300/CBP are crucial integrators for numerous signaling pathways that converge on gene
transcription.[3] By inhibiting their HAT activity, PU141 can modulate these pathways.

Wnt/B-catenin Signaling

p300/CBP have a bimodal, context-dependent role in Wnt signaling.[9]

o Co-activation: In active Wnt signaling, stabilized (3-catenin translocates to the nucleus and
associates with TCF/LEF transcription factors. p300/CBP are recruited to this complex,
where their HAT activity promotes the transcription of Wnt target genes (e.g., c-Myc, Cyclin
D1).[10]

o Repression: p300/CBP can also directly bind to TCF4, which can repress TCF/p-catenin-
mediated gene activation.[9]

PU141, by inhibiting p300/CBP's HAT function, would primarily disrupt the co-activator role,
leading to the downregulation of Wnt target genes that are critical for proliferation in cancers
like colorectal carcinoma.
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Figure 3: Inhibition of the Wnt/B-catenin pathway by PU141 via p300/CBP.
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cAMP/PKAICREB Signaling

This pathway is critical for cellular responses to hormones and neurotransmitters.

Activation of G-protein coupled receptors elevates intracellular cCAMP levels.

CAMP activates Protein Kinase A (PKA).

The catalytic subunit of PKA enters the nucleus and phosphorylates the transcription factor
CREB (cAMP response element-binding protein).

Phosphorylated CREB recruits p300/CBP. The HAT activity of p300/CBP is essential for the
transcription of CREB target genes involved in metabolism and survival.[1]

PU141 can block this pathway at the final transcriptional activation step, preventing the
expression of CREB-dependent genes.

Summary and Future Directions

PU141 is a valuable chemical probe and a potential therapeutic lead compound that selectively
inhibits the histone acetyltransferase activity of p300/CBP. It demonstrates robust anti-
proliferative activity in a wide array of cancer cell lines and anti-tumor efficacy in a
neuroblastoma xenograft model.[5] Its mechanism of action, centered on the induction of
histone hypoacetylation, leads to the transcriptional repression of oncogenic signaling
pathways.

For drug development professionals, PU141 serves as a proof-of-concept for the therapeutic
targeting of p300/CBP HAT activity. Further research should focus on optimizing its
pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of
preclinical cancer models, and identifying predictive biomarkers to select patient populations
most likely to respond to this therapeutic strategy. The detailed experimental protocols provided
herein offer a framework for the continued investigation and characterization of PU141 and
next-generation p300/CBP inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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